molecular formula C4H8ClN3OS B8418980 3-(2-Aminoethoxy)-1,2,5-thiadiazole Hydrochloride

3-(2-Aminoethoxy)-1,2,5-thiadiazole Hydrochloride

Cat. No. B8418980
M. Wt: 181.65 g/mol
InChI Key: DRZCZBODVWOOHD-UHFFFAOYSA-N
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Patent
US07465728B2

Procedure details

4M Hydrogen chloride in dioxane (10 ml) was added to a solution of 3-[2-(t-butoxycarbonylamino)ethoxy]-1,2,5-thiadiazole (Method 76; 1.17 g, 4.74 mmol) in dioxane (20 ml) and the mixture was stirred at ambient temperature for 2 days. The resulting solid was collected by filtration, washed with ether and dried to give the title compound (803 mg, 93%) as a white solid NMR 3.20 (m, 2H), 4.58 (t, 2H), 8.36 (m, 4H); m/z 146.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[2-(t-butoxycarbonylamino)ethoxy]-1,2,5-thiadiazole
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC([NH:9][CH2:10][CH2:11][O:12][C:13]1[CH:17]=[N:16][S:15][N:14]=1)=O)(C)(C)C>O1CCOCC1>[ClH:1].[NH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:17]=[N:16][S:15][N:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
3-[2-(t-butoxycarbonylamino)ethoxy]-1,2,5-thiadiazole
Quantity
1.17 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCOC1=NSN=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Cl.NCCOC1=NSN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 803 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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